Adamantane-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
adamantane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAKEDDKXHXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2=O)CC1C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192836 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39751-07-0 | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Adamantane 2,6 Dione and Its Derivatives
Early Synthetic Routes and their Limitations in Yield and Scalability
The initial explorations into the synthesis of the adamantane (B196018) framework were marked by significant challenges, often resulting in extremely low yields that hindered further research and application. These early methods highlighted the complex and stable nature of the adamantane cage, making its construction a formidable synthetic goal.
One of the earliest attempts to construct a molecule with the adamantane skeleton was reported by Hans Meerwein. escholarship.org In an experiment reacting formaldehyde (B43269) with methyl malonate, the intended adamantane derivative was not formed. Instead, the reaction yielded 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a compound that would later become known as Meerwein's ester. escholarship.org
Improved and Facile Synthetic Approaches
Subsequent research focused on developing more practical and higher-yielding synthetic pathways to adamantane derivatives, including Adamantane-2,6-dione. These efforts led to the creation of multi-step syntheses that could produce the target compound in gram quantities.
One-Pot and Domino Reactions in Adamantane Framework Construction
To improve synthetic efficiency, reduce waste, and save time, researchers have developed one-pot and domino reactions for constructing complex molecular architectures like the adamantane core. beilstein-journals.orgbeilstein-journals.org These processes combine multiple reaction steps into a single sequence without isolating intermediates, offering a more streamlined approach compared to traditional stepwise synthesis. beilstein-journals.org
An elegant one-pot method for constructing adamantane derivatives has been developed utilizing a domino reaction sequence starting from ethyl 2,4-dioxocyclohexanecarboxylate. researchgate.netacs.orgacs.org This strategy involves the reaction of the cyclohexanedione derivative with an acrylate (B77674) or an α,β-unsaturated ketone in the presence of a base like triethylamine. acs.orgmdpi.com The sequence proceeds through a series of domino Michael reactions followed by a Dieckmann condensation or an aldol-type reaction, resulting in the formation of four new bonds in a single pot. acs.orgacs.orgnih.gov
This approach is significant as it represents the first one-pot construction of the adamantane skeleton from a cyclohexanone (B45756) derivative that does not rely on an enamine intermediate. researchgate.netacs.orgscite.ai The efficiency of the one-pot procedure was found to be higher than a stepwise approach where intermediates were isolated. acs.orgmdpi.com For instance, the one-pot reaction of ethyl 2,4-dioxocyclohexanecarboxylate with an acrylate at room temperature, followed by refluxing, yielded the adamantane derivative in 63%. acs.org
Interactive Data Table: One-Pot Adamantane Synthesis
| Starting Material 1 | Michael Acceptor (2.0 equiv) | Conditions | Product | Yield | Reference |
| Ethyl 2,4-dioxocyclohexanecarboxylate | 2-phenylethyl 2-(acetoxymethyl)acrylate | 1. Et3N, rt, 1 day; 2. Reflux, 1 day | Adamantane derivative (6) | 63% | acs.org |
| Ethyl 2,4-dioxocyclohexanecarboxylate | 2-(acetoxymethyl)-1-phenyl-2-propen-1-one | Et3N, rt, 1 day | Adamantane derivative (7) | 78% | acs.org |
Reactions with α,β-Unsaturated Acid Chlorides and Cyclohexanone Enamines
A notable method for constructing the adamantane framework involves the reaction of enamines derived from 4,4-disubstituted cyclohexanones with α,β-unsaturated acid chlorides. rsc.orgpsu.edudntb.gov.ua This approach leads to the formation of substituted adamantane-2,4-diones through a cascade of reactions. psu.edu
The proposed mechanism for this transformation typically begins with the N-acylation of the enamine by the α,β-unsaturated acid chloride. mdpi.comcas.cz This is followed by a sigmatropic rearrangement, which proceeds through a chair-like transition state, to form a ketene (B1206846) intermediate. psu.educas.cz Subsequent intramolecular cyclization of the ketene yields the adamantane skeleton. cas.cz
The stereochemistry of the resulting adamantane derivatives is largely determined by the stereochemistry of the sigmatropic rearrangement. psu.edu For instance, the reaction of crotonoyl chloride with the pyrrolidine (B122466) enamine of 4-benzoyl-4-methylcyclohexanone yields three stereoisomers of 6-hydroxy-7,9-dimethyl-6-phenyladamantane-2,4-dione. psu.edu The formation of these isomers can be explained by considering different transition state geometries (chair-syn and chair-anti) for the sigmatropic rearrangement. psu.edu
An alternative pathway involving C-acylation followed by a Michael addition has also been suggested to explain the formation of certain bicyclic byproducts and the observed product distribution in some reactions. cas.cz The reaction's course and product distribution are sensitive to the substituents on both the enamine and the acid chloride, as well as the reaction conditions. cas.cz
A study reported the synthesis of seven new substituted adamantanediones from the reactions of three cyclohexanone enamines where one of the substituents is an acetyl group. rsc.org This highlights the versatility of this method for creating a variety of functionalized adamantane structures.
Ring Expansion and Contraction Reactions in Adamantane Skeleton Formation
The construction of the adamantane skeleton can also be achieved through ring expansion and contraction reactions of suitable precursors. mdpi.com This strategy provides an alternative to total synthesis or functionalization of the pre-existing adamantane core. mdpi.com
A common and effective approach to synthesizing adamantane derivatives involves the cyclization of bicyclo[3.3.1]nonane precursors. mdpi.com These bicyclic compounds can be obtained from simpler building blocks or through the ring-opening of readily available 1,3-disubstituted adamantanes. mdpi.com
For example, the acid-catalyzed cyclization of a bicyclic compound can lead to the formation of the adamantane core. mdpi.com In one instance, a bicyclic diene precursor, synthesized via a Diels-Alder reaction, can be subjected to ozonolysis to yield this compound.
The synthesis of 1,2-disubstituted adamantane derivatives often utilizes the rearrangement of protoadamantane (B92536) intermediates, which are themselves constructed from bicyclic precursors. mdpi.com For instance, a protoadamantyl di-one was synthesized in four steps from a bicyclic di-one through bromination, isomerization, and halogen-oxygen exchange. This intermediate was then rearranged to an adamantane derivative. mdpi.com
Furthermore, bicyclo[3.3.1]nonane-2,6-dione serves as a starting material for the synthesis of multifunctionalized azaadamantane skeletons. sioc-journal.cn Through a series of reactions including ketalization, bromination, elimination, and oxidation, a bisepoxidized intermediate is formed, which upon ammonolysis and cyclization, yields a dihydroxy-azaadamantane-dione derivative. sioc-journal.cn
The isomerization of protoadamantane to the more stable adamantane framework is a key transformation in the synthesis of certain adamantane derivatives, particularly 1,2-disubstituted ones. mdpi.com This rearrangement is often catalyzed by Lewis acids or superacids. wikipedia.orggoogle.com
This strategy has been extensively used in the synthesis of 1,2-disubstituted adamantyl amines with potential biological activity. mdpi.com The general approach involves the reaction of a protoadamantane ketone with various nucleophiles, followed by the rearrangement to the adamantane skeleton. mdpi.com
For example, the synthesis of 1,2-annulated adamantane arenes has been achieved using the protoadamantane-adamantane rearrangement. mdpi.com Similarly, the synthesis of 1,2-difunctional adamantane derivatives can be accomplished through the electrophilic cleavage of a protoadamantane-4-spiro-oxiran ring, which proceeds with simultaneous rearrangement to the adamantane framework. rsc.org
The isomerization can also be facilitated on reduced molybdenum powder or molybdena/alumina catalysts in the presence of hydrogen at elevated temperatures. researchgate.net This suggests that a simple bond shift in alkyl radicals on transition metal surfaces could be a viable reaction pathway. researchgate.net
Perfluorinated this compound Synthesis
The synthesis of perfluorinated adamantane derivatives has garnered interest due to their unique properties. A key intermediate in some of these syntheses is perfluorinated this compound.
A documented method for the synthesis of perfluorinated this compound involves a two-step process starting from adamantane. acs.orgacs.orgresearchgate.net The first step is the oxidation of adamantane using oleum (B3057394) (fuming sulfuric acid) to produce this compound. acs.orgacs.orgresearchgate.net This method, however, is reported to have a low yield of 5.7%. acs.org
The subsequent step is the perfluorination of this compound using aerosol fluorination. acs.orgacs.orgresearchgate.net In this technique, a solution of this compound is injected into a reactor with a fluorinating agent. acs.org This process yields F-adamantane-2,6-dione. acs.orgacs.org This perfluorinated diketone is a precursor for other perfluorinated cage compounds. For instance, it can be photodecarbonylated to produce perfluorinated bisnoradamantane. acs.orgacs.org
The aerosol fluorination method has been utilized to produce a variety of perfluorinated diamondoid compounds. osti.gov However, it has been noted that the yield can be low, which may limit its practical application on an industrial scale. google.com
Synthesis of Functionalized this compound Derivatives
This compound is a versatile starting material for the synthesis of various functionalized derivatives.
In another example, 4,8-dihydroxythis compound serves as a precursor for the synthesis of 2,4,6,8-tetrafluoro-2,4,6,8-tetranitroadamantane. rsc.orgrsc.org This multi-step synthesis involves the stepwise introduction of nitro groups. rsc.org
Furthermore, this compound can be converted to its dithione analogue, adamantane-2,6-dithione, by treatment with phosphorus pentasulfide in pyridine. cmu.edu This dithione can then be used as a spacer to connect other molecular units. cmu.edu The synthesis of 1,5-dibromothis compound has also been reported, which can undergo rearrangement to form other complex polycyclic structures. acs.org
The synthesis of azaadamantane derivatives can also start from precursors related to this compound. For example, 2-azaadamantan-6-one has been synthesized from bicyclo[3.3.1]nonane-2,6-dione in several steps. acs.org
Synthesis of 1,5-Dibromothis compound
The synthesis of 1,5-Dibromothis compound is a significant transformation that introduces bromine atoms at the bridgehead positions of the this compound core. This bromo-diketone serves as a precursor for further chemical modifications.
A key method for its preparation involves the reaction of a disilver salt with elemental bromine. acs.org The starting material for this synthesis is disilver 2,6-diketoadamantane-1,5-dicarboxylate. acs.org This salt is treated with bromine, which results in the formation of the desired 1,5-dibromo-2,6-diketone. acs.org The structure of the resulting compound was confirmed through elemental analysis. acs.org
To ensure the structural integrity of the adamantane cage during this process, the synthesized 1,5-Dibromothis compound was chemically reduced. Treatment with zinc was used to reduce the dibromodione to this compound, which was subsequently reduced to the parent adamantane hydrocarbon using hydrazine. acs.org This confirmed that the adamantane skeleton remained intact throughout the bromination reaction. acs.org
Reaction Details
| Reactant | Reagent | Product | Notes |
|---|
Analytical data for 1,5-Dibromothis compound as reported:
Calculated: C, 37.30%; H, 3.13%; Br, 49.64% acs.org
Found: C, 37.58%; H, 2.92%; Br, 49.33% acs.org
Construction of All-Bridge Carbon-Oxidized 2-Azaadamantane (B3153908) Skeletons from 9-Hydroxybicyclo[3.3.1]nonane-2,6-dione
A sophisticated synthetic strategy has been developed to construct highly functionalized 2-azaadamantane skeletons, which are heterocyclic analogs of adamantane containing a nitrogen atom. This approach begins with a more accessible bicyclic precursor, 9-Hydroxybicyclo[3.3.1]nonane-2,6-dione. acs.orgacs.org
This methodology is particularly valuable as it allows for the introduction of multiple functional groups onto the rigid cage structure, which can then be converted into other functionalities. For instance, the resulting poly-oxygenated 2-azaadamantane skeleton was used as a precursor to synthesize novel high-performance energetic compounds by installing explosophoric groups. acs.orgacs.org One of the derived compounds, 2,9,9,10,10-pentanitro-2-azaadamantane-4,6,8-triyl trinitrate, is a notable example, possessing eight energetic groups on the adamantane skeleton. acs.orgacs.org
The synthetic pathway underscores a key strategy in caged compound chemistry: first, construct a desired skeletal precursor with specific substituents, and then perform transformations to install the final functional groups. acs.org An intermediate step in this sequence involves the Luche reduction of a carbonyl group using sodium borohydride (B1222165) (NaBH₄) in methanol, which afforded a diol in 86% yield. acs.org
Chemical Reactivity and Transformation Studies of Adamantane 2,6 Dione
Oxidation Reactions
The adamantane (B196018) framework is susceptible to oxidation at its bridgehead (tertiary) and methylene (B1212753) (secondary) positions. The introduction of oxygen-containing functional groups is a common strategy to create derivatives with diverse properties and applications.
Oxidation of 2-substituted Adamantanes
The oxidation of adamantane and its derivatives can lead to the formation of various oxygenated products, including adamantane-2,6-dione. capes.gov.br The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents already present on the adamantane core.
For instance, the direct oxidation of adamantanone with chromium trioxide in acetic anhydride (B1165640) has been reported to yield this compound, although the primary product observed in some studies was adamantane-2,4-dione. tandfonline.com The oxidation of adamantane itself with fuming sulfuric acid can produce a mixture of dihydroxyadamantanes, including the 2,6-diol, which can then be oxidized to the corresponding dione (B5365651). capes.gov.br
The reactivity of 2-substituted adamantanes in nitroxylation reactions using nitric acid has also been studied. researchgate.net For adamantanes with electron-withdrawing substituents at the 2-position, nitroxylation predominantly occurs at the 5-position. researchgate.net This selective functionalization provides a pathway to 2,5-disubstituted adamantanes, which can be precursors to other derivatives.
Rearrangement Reactions
The rigid cage structure of adamantane can undergo fascinating rearrangement reactions under specific conditions, leading to novel polycyclic systems.
Rearrangement of 1,5-Dibromothis compound to Tricyclo[3.3.0.03,7]-octane-1,3-dicarboxylic Acid
A notable transformation is the rearrangement of 1,5-dibromothis compound to form tricyclo[3.3.0.03,7]-octane-1,3-dicarboxylic acid. acs.orgacs.org This reaction represents a skeletal reorganization of the adamantane core into a different tricyclic system.
The synthesis of the starting material, 1,5-dibromothis compound, is achieved by treating the disilver salt of 2,6-diketoadamantane-1,5-dicarboxylic acid with bromine. acs.org When this dibromo dione is subjected to hot, alcoholic potassium hydroxide, it undergoes a rearrangement to yield the bromine-free dicarboxylic acid, tricyclo[3.3.0.03,7]octane-1,3-dicarboxylic acid. acs.org This compound was one of the first reported examples of the tricyclo[3.3.0.03,7]octane ring system. acs.org The structure of the rearrangement product was confirmed through its infrared and nuclear magnetic resonance (NMR) spectra, which showed the absence of olefinic protons. acs.org
Reactions Involving Carbonyl Groups
The two ketone groups of this compound are primary sites for a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives.
Formation of Mono and Bis(guanylhydrazone) Adamantanes
This compound can be used in the synthesis of adamantane-substituted guanylhydrazones, which have been investigated as potential inhibitors of enzymes like butyrylcholinesterase. chemicalbook.com The reaction involves the condensation of the ketone groups with aminoguanidine (B1677879).
Specifically, this compound reacts with aminoguanidine hydrochloride in refluxing ethanol (B145695) to produce the corresponding bis(guanylhydrazone). lshtm.ac.uk This reaction proceeds with high yield. lshtm.ac.uk Similarly, mono-guanylhydrazones can be synthesized from monoketone adamantane derivatives. lshtm.ac.uk These reactions highlight the utility of the carbonyl groups in this compound for creating more complex molecules with potential biological activity. lshtm.ac.uk
Reactions of 2-Adamantanone (B1666556) for Sigma-2 Receptor Ligand Synthesis
While not directly involving this compound, the reactions of the related compound 2-adamantanone are crucial for the synthesis of ligands targeting the sigma-2 (σ2) receptor, which is a protein highly expressed in proliferating tumor cells. researchgate.netnih.govmdpi.com The adamantane moiety is valued in medicinal chemistry for its ability to increase the lipophilicity of drug candidates, potentially improving their pharmacokinetic properties. researchgate.netnih.gov
The synthesis of adamantane-based σ2 receptor ligands often starts with 2-adamantanone. researchgate.net For example, a Grignard reagent can be reacted with 2-adamantanone to form an alcohol intermediate. researchgate.net This alcohol can then be converted to a primary amine, which is subsequently alkylated to generate the final ligand. researchgate.net These synthetic strategies demonstrate how the carbonyl functionality of an adamantane core serves as a key handle for building complex molecules designed to interact with specific biological targets. researchgate.netnih.gov
Functionalization at Bridgehead and Bridge Positions
The adamantane framework is characterized by two types of carbon positions: the four tertiary C-H bonds at the bridgehead positions (C1-type) and the six secondary C-H bonds at the methylene bridge positions (C2-type). fishersci.no Functionalization of the adamantane core, including this compound, can be challenging due to its inherent stability. However, various methods have been developed to introduce functional groups at these distinct positions.
Direct oxidation of the C-H bonds is a common strategy for functionalizing the adamantane skeleton. cenmed.com For instance, the oxidation of adamantanone can yield this compound, alongside other functionalized products like 5-hydroxy adamantan-2-one and 5-acetoxy adamantan-2-one, demonstrating functionalization at a bridge position. wikipedia.org The introduction of hydroxyl, amino, or halogen groups are among the most common transformations. wikipedia.org Bromination of adamantane, for example, readily occurs with agents like molecular bromine to produce 1-bromoadamantane, a bridgehead-functionalized derivative. fishersci.pt The presence of Lewis acid catalysts can facilitate multiple substitutions. fishersci.pt
The inherent reactivity of the adamantane structure often limits direct, dense substitution, particularly at the secondary bridge positions. cenmed.com To overcome this, strategies involving the "ground-up" construction of the adamantane core from substituted monocyclic or bicyclic precursors have been developed. This approach allows for the synthesis of densely substituted adamantane derivatives that are otherwise difficult to access. cenmed.com For example, reacting a monocyclic compound with pyrrolidine (B122466) to form an enamine, followed by a series of Michael additions and a Dieckmann condensation, can yield a densely substituted adamantane core. cenmed.com
Another approach involves the Friedel–Crafts reaction. Adamantane can react with benzene (B151609) in the presence of a Lewis acid. fishersci.pt Furthermore, 1-hydroxyadamantane can react with anisole (B1667542) under normal conditions without a catalyst to produce aryl-substituted adamantane derivatives. fishersci.pt
| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Product Example(s) | Reference |
|---|---|---|---|---|
| Oxidation | Chromic acid | Bridge (C5) | 5-hydroxy adamantan-2-one, 5-acetoxy adamantan-2-one | wikipedia.org |
| Bromination | Br₂, boiling | Bridgehead (C1) | 1-bromoadamantane | fishersci.pt |
| Friedel–Crafts Reaction | Benzene, Lewis acid | Bridgehead | Aryl-substituted adamantane | fishersci.pt |
| Arylation | Anisole, no catalyst | Bridgehead | Anisole-substituted adamantane | fishersci.pt |
| "Ground-up" Synthesis | Monocyclic precursors, pyrrolidine, Michael addition, Dieckmann condensation | Multiple | Densely substituted adamantane core | cenmed.com |
Mechanistic Investigations of Reactions Involving this compound
Adamantyl cations are key intermediates in many reactions involving the adamantane scaffold. The stability of the 1-adamantyl cation, a tertiary carbocation, often drives reaction mechanisms. These cations can be generated through various methods, including the action of strong acids or the reaction of adamantane derivatives with electrophiles. wikipedia.orgfishersci.be
One significant reaction pathway involving an adamantyl cation is transannular cyclization. For example, exposing bicyclo[3.3.1]nonane-derived diolefins to bromine or iodine can initiate an attack on the less substituted methylene group. cenmed.com This is followed by a synchronous cyclization that forms a stable 1-adamantyl cation ion pair, which then leads to the final 1,2-disubstituted adamantane product. cenmed.com Similarly, acid-catalyzed cyclization of certain bicyclic precursors proceeds through the formation of a carbocation, which is then attacked by an enol ether moiety to furnish the adamantane scaffold. cenmed.com
The adamantyl cation can also be formed and subsequently trapped by various nucleophiles. The use of trifluoromethanesulfonic acid can promote the formation of an adamantanone core, generating an adamantyl cation that can be intercepted by nucleophiles such as aromatic rings, alcohols, nitriles, and halides. wikipedia.org This provides a versatile route to a wide array of functionalized adamantanes. wikipedia.org
Furthermore, the adamantyl cation itself can undergo rearrangement. The rapid rearrangement from a 1-yl to a 2-yl cation (or vice versa) in sulfuric acid is understood to occur through an intermolecular hydride transfer reaction, which can be catalyzed by adamantane itself. fishersci.be A slower mechanism for this rearrangement involves the reversible opening of the adamantane ring. fishersci.be
| Reaction Type | Precursor/Reagents | Cation Intermediate | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Transannular Cyclization | Bicyclo[3.3.1]nonane-derived diolefins + Br₂ or I₂ | 1-Adamantyl cation | Synchronous cyclization to form stable cation ion pair | cenmed.com |
| Acid-Promoted Cyclization | Bicyclic compound with hydroxyl and enol ether groups + Acid | Carbocation from hydroxyl group | Intramolecular attack by enol ether | cenmed.com |
| Cation Trapping | 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one + Trifluoromethanesulfonic acid | Adamantyl cation | Trapping by various nucleophiles (aromatics, alcohols, etc.) | wikipedia.org |
| Cation Rearrangement | Adamantyl cation in H₂SO₄ | 1-yl or 2-yl adamantyl cation | Intermolecular hydride transfer or reversible ring-opening | fishersci.be |
The nih.govnih.gov sigmatropic rearrangement is a powerful pericyclic reaction utilized in the construction of the adamantane skeleton, and its stereochemical outcome is crucial in determining the final product's configuration. nih.govfishersci.pt These rearrangements, which include the Cope and Claisen rearrangements, are stereospecific and typically proceed through a suprafacial pathway under thermal conditions. fishersci.ptfishersci.se
In the synthesis of adamantane derivatives, the stereochemistry of the transition state during the nih.govnih.gov sigmatropic rearrangement dictates the configuration of the newly formed chiral centers. nih.gov For instance, in the reaction of crotonoyl chloride with the enamine of 4-benzoyl-4-methylcyclohexanone, an N-acylated enamine intermediate is formed. cenmed.comnih.gov This intermediate undergoes an intramolecular nih.govnih.gov sigmatropic rearrangement. cenmed.com The stereochemistry of this step is influenced by the geometry of the transition state, which can adopt either a chair-like or a boat-like conformation. nih.gov
Chair-like Transition State: A chair-like transition state is generally favored. nih.gov Depending on whether the rearrangement occurs on the same side (syn) or the opposite side (anti) of the cyclohexene (B86901) ring relative to a bulky substituent (like a benzoyl group), different stereoisomers are produced. A chair-syn rearrangement leads to one specific configuration, while a chair-anti process followed by ring inversion can lead to others. nih.gov
Boat-like Transition State: In some cases, particularly to form more sterically crowded isomers, a boat-like transition state may be involved. A boat-syn rearrangement, for example, can lead to products that would not be expected from the lower-energy chair-like pathways. nih.gov
The selection between these transition states is influenced by factors such as attractive electronic interactions between substituents and steric hindrance, which can favor a specific geometric relationship in the transition state. cenmed.comnih.gov This multiplicity in transition state stereochemistry allows for the formation of various adamantane stereoisomers from the same starting materials. nih.gov
| Transition State | Relative Orientation | Resulting Stereochemistry | Reference |
|---|---|---|---|
| Chair-like | Syn (rearrangement from the same side as the benzoyl group) | Leads to 9α-methyl-6α-phenyl configuration | nih.gov |
| Chair-like | Anti (rearrangement from the opposite side as the benzoyl group) | Leads to 9β-methyl-6α-phenyl configuration after inversion | nih.gov |
| Boat-like | Syn (rearrangement from the same side as the benzoyl group) | Proposed to form the more crowded 9β-methyl-6β-phenyl configuration | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Adamantane 2,6 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its application to adamantane-2,6-dione and its derivatives provides invaluable information about the carbon framework and the chemical environment of each atom.
¹H and ¹³C NMR for Structural Elucidation of this compound Derivatives
The ¹H and ¹³C NMR spectra of adamantane (B196018) derivatives are foundational for confirming their molecular structure. Due to the high symmetry of the parent adamantane cage, its ¹H NMR spectrum shows two broad, poorly resolved signals, while its ¹³C NMR spectrum displays two distinct signals corresponding to the methine and methylene (B1212753) carbons. utah.edu The introduction of two ketone functionalities at the 2 and 6 positions in this compound significantly alters this symmetry, leading to a more complex but highly informative set of NMR signals.
The presence of the carbonyl groups induces a downfield shift for adjacent protons and carbons due to the anisotropic effect and the electron-withdrawing nature of the oxygen atoms. In this compound derivatives, the chemical shifts of the protons and carbons in the cage are influenced by the nature of other substituents, and detailed analysis of these shifts, along with coupling constants, allows for the unambiguous assignment of the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons within the rigid adamantane framework. nih.gov
For instance, in derivatives of 2-oxaadamantane, which share a similar bicyclic core, the quaternary carbon atom bearing a hydroxyl group can be identified by its characteristic signal in the ¹³C NMR spectrum, and HMBC correlations are crucial for assigning the connectivity of the surrounding protons and carbons. nih.gov While specific experimental data for this compound is not extensively reported in publicly available literature, the principles of NMR analysis of related adamantane derivatives provide a robust framework for its characterization.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Adamantane Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |
| Adamantane | ¹H | 1.76, 1.87 | broad s |
| ¹³C | 28.46, 37.85 | ||
| 2-Oxaadamantane Derivative | ¹H | 0.96 | s |
| 2.70 | s (OH) | ||
| 3.44 | s (CH₂Cl) | ||
| ¹³C | 96.5 | (C-OH) | |
| 76.4 | (C-3) | ||
| 51.8 | (CH₂Cl) |
Note: Data for adamantane and a 2-oxaadamantane derivative are provided for illustrative purposes to indicate typical chemical shift ranges for the adamantane cage.
Solid-State NMR Spectroscopy Applications
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of crystalline and amorphous solids. For adamantane and its derivatives, ssNMR provides insights into their solid-state packing, polymorphism, and molecular motions. github.io Adamantane itself is frequently used as an external chemical shift reference in ¹³C ssNMR due to its sharp and well-defined signals. utah.edunih.gov
¹⁹F NMR for Perfluorinated Adamantane Compounds
The introduction of fluorine atoms into the adamantane framework leads to perfluorinated derivatives with unique properties, and ¹⁹F NMR spectroscopy is the primary tool for their characterization. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. slideshare.net The chemical shift range of ¹⁹F is much larger than that of ¹H, making it highly sensitive to subtle changes in the electronic environment.
The synthesis of F-adamantane-2,6-dione has been reported, and its ¹⁹F NMR spectrum is noted to be considerably more complex than that of the more symmetrical F-bisnoradamantane. nih.gov This complexity arises from the reduced symmetry of the dione (B5365651) and the numerous through-bond and through-space fluorine-fluorine couplings. The analysis of these coupling patterns, often with the aid of 2D ¹⁹F-¹⁹F COSY experiments, is essential for the complete assignment of the fluorine signals and the confirmation of the perfluorinated this compound structure. The large coupling constants observed in fluorinated compounds provide valuable structural information about the relative orientation of the fluorine atoms. rsc.org
NMR in Probing Supramolecular Interactions
The rigid and lipophilic nature of the adamantane cage makes it an excellent guest molecule in supramolecular chemistry, readily forming inclusion complexes with various host molecules such as cyclodextrins. nih.gov NMR spectroscopy is a powerful tool for studying these host-guest interactions in solution. Upon complexation, changes in the chemical shifts of both the host and guest molecules are observed, providing evidence of the formation of the supramolecular assembly.
For this compound, the presence of the two polar ketone groups could influence its binding affinity and orientation within a host cavity. ¹H NMR titration experiments can be used to determine the association constant of the complex. Furthermore, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of the host and guest protons, allowing for the determination of the geometry of the inclusion complex. researchgate.net While specific studies on the supramolecular interactions of this compound are not widely documented, the established use of NMR in this field provides a clear path for investigating its host-guest chemistry.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are vital techniques for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Frequency Analysis
The IR spectrum of adamantane is characterized by absorptions corresponding to C-H stretching, bending, and rocking vibrations of the methylene and methine groups. researchgate.net The introduction of two carbonyl groups in this compound gives rise to a strong and characteristic C=O stretching vibration in the region of 1700-1725 cm⁻¹. The exact frequency of this absorption can be influenced by the ring strain and the electronic environment.
Table 2: General Infrared Absorption Frequencies for Adamantane and Ketone Functionalities
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C-H (in adamantane) | Stretching | 2850 - 3000 |
| C-H (in adamantane) | Bending | 1350 - 1470 |
| C=O (ketone) | Stretching | 1700 - 1725 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.
In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the analysis of its fragmentation can be inferred from studies on the parent adamantane cage and related adamantanone derivatives.
The initial event is the formation of a molecular ion (M•+). Due to the presence of two ketone functional groups, a likely primary fragmentation pathway involves the loss of a carbonyl group as a neutral carbon monoxide (CO) molecule (28 Da). A subsequent loss of a second CO molecule is also possible.
Following the loss of carbonyl groups, the remaining adamantane cage undergoes characteristic fragmentation. Studies on adamantane itself show that after ionization, the cage opens and undergoes significant structural rearrangement, often leading to the formation of stable aromatic cations. researchgate.netnih.gov Key fragments observed in the mass spectrum of adamantane include ions at m/z 135 (loss of a single hydrogen atom), as well as prominent signals at m/z 93 (C₇H₉⁺) and m/z 79 (C₆H₇⁺). nih.gov Therefore, the EI mass spectrum of this compound is expected to show a molecular ion peak followed by peaks corresponding to the loss of one or two CO molecules, and further fragmentation of the hydrocarbon cage into these characteristic lower mass ions.
| m/z | Proposed Ion Structure | Formation Pathway |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 136 | [C₉H₁₂O]⁺• | Loss of CO from M⁺• |
| 108 | [C₈H₁₂]⁺• | Loss of second CO |
| 93 | [C₇H₉]⁺ | Cage Fragmentation |
| 79 | [C₆H₇]⁺ | Cage Fragmentation |
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the exact structure of fragment ions observed in a primary mass spectrum. wikipedia.orgijcap.in In this method, a specific "precursor" ion (e.g., a fragment from EI) is selected, isolated, and then subjected to further fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting "product" ions are then analyzed.
This technique has been effectively used to characterize the fragments produced from the adamantane core. nih.gov For instance, researchers have used MS/MS in conjunction with infrared multiphoton dissociation (IRMPD) spectroscopy to confirm the structures of adamantane fragments. researchgate.net It was demonstrated that the ion at m/z 79 is consistent with the benzenium ion (protonated benzene), and the ion at m/z 93 is a mixture of protonated toluene (B28343) isomers and dihydrotropylium. nih.gov
For this compound, tandem MS would be invaluable. After the initial loss of CO, the resulting ions (e.g., at m/z 136 or 108) could be isolated and fragmented further. The resulting product ion spectra would provide definitive evidence for the proposed fragmentation pathways and confirm the rearrangement of the adamantane cage into various cyclic or aromatic structures.
X-ray Crystallography and Diffraction Studies
While the specific crystal structure of this compound is not widely reported, extensive crystallographic studies have been performed on its derivatives, providing significant insight into the geometry and conformational behavior of the 2,6-disubstituted adamantane framework.
A study on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoate (B1203000) derivatives revealed how the bulky adamantane moiety influences molecular conformation. nih.gov X-ray diffraction analysis showed that the torsion angle between the two carbonyl groups consistently adopts a synclinal conformation (angles ranging from 70° to 86°). This constrained geometry is attributed to the steric demands of the rigid adamantane cage. nih.gov Such studies are critical in understanding how the this compound core would behave as a scaffold in larger, more complex molecules. Other disubstituted adamantane derivatives, such as those containing thioamide or biimidazolylidene moieties, have also been successfully characterized by single-crystal X-ray diffraction, confirming their molecular structures and intermolecular interactions in the solid state. mdpi.commdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Compound | (Z)-2′-((Adamantan-1-yl)thio)-1,1′-dimethyl-2′,3′-dihydro-[2,4′-biimidazolylidene]-4,5,5′(1H,1′H,3H)-trione | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/m | mdpi.com |
| a (Å) | 9.0322(4) | mdpi.com |
| b (Å) | 8.6439(4) | mdpi.com |
| c (Å) | 11.6661(5) | mdpi.com |
| β (°) | 105.151(2) | mdpi.com |
| Volume (ų) | 878.69(7) | mdpi.com |
Thermal Analysis Techniques (TGA, DSC)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. ctherm.com Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. libretexts.org
For this compound, TGA would be used to determine its thermal stability and decomposition profile. As the temperature increases, TGA can detect mass loss associated with sublimation or decomposition. Given that the parent adamantane molecule sublimes before it melts, this compound may exhibit similar behavior.
| Property | Value | Reference |
|---|---|---|
| Solid-Solid Transition Temperature | -64.58 °C ± 0.20 °C | nist.gov |
| Enthalpy of Transition | 21.64 J·g⁻¹ ± 0.34 J·g⁻¹ | nist.gov |
| Nature of Transition | Face-centered cubic to body-centered tetragonal lattice |
Computational Chemistry and Modeling of Adamantane 2,6 Dione Systems
Quantum-Chemical Calculations for Structural and Electronic Properties
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of adamantane-2,6-dione. These methods solve approximations of the Schrödinger equation to determine the molecule's geometry, electronic distribution, and energy levels.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been applied to adamantane (B196018) and its derivatives to investigate their structural and electronic properties. nih.govresearchgate.net For instance, DFT calculations at the B3LYP/6–31G** level have been used to investigate the structures of related adamantanediyl dications. nih.gov Studies on adamantane have shown that DFT/B3LYP functional provides results that are significantly better than Hartree-Fock level approximations when compared to experimental data. researchgate.net
DFT is also employed to calculate various molecular properties. For example, the molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces can be generated using DFT. MEP surfaces are useful for visualizing charge distributions and predicting electrostatic interactions like hydrogen bonds, while ALIE surfaces help identify sites susceptible to electrophilic attack by showing the energy required to remove an electron from the surface. semanticscholar.org Furthermore, DFT has been used to study the vibrational properties of adamantane, with results showing good agreement with experimental data. researchgate.netresearchgate.net
Hartree-Fock (HF) is an ab initio method that provides a foundational, albeit less accurate, description of the electronic structure by approximating the many-electron wavefunction as a single Slater determinant. maplesoft.com While useful, the HF method does not fully account for electron correlation. maplesoft.com For adamantane, HF calculations have been used alongside DFT and more advanced methods to study its structure and vibrational frequencies. researchgate.net
Møller-Plesset perturbation theory, particularly at the second order (MP2), offers an improvement over HF by incorporating electron correlation. maplesoft.com Comparative studies on adamantane have shown that MP2 calculations, along with DFT, provide results that align well with experimental data for molecular geometries. nuph.edu.ua For instance, MP2/6-31G* calculations have been used to determine bond lengths in adamantane. researchgate.net These methods are often used in conjunction to provide a more complete picture of a molecule's properties. For example, studies on adamantane derivatives have used both DFT and MP2 to analyze the structures of neutral and ionized forms of crowded alkenes. nuph.edu.ua
Molecular Dynamics (MD) Simulations in Understanding Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For adamantane derivatives, MD simulations provide valuable insights into their dynamic behavior and interactions with other molecules, such as proteins or solvents. semanticscholar.orgksu.edu.sa
In a typical MD simulation of an adamantane derivative complexed with a protein, the system is neutralized with ions like NaCl and solvated using a water model such as the Simple Point Charge (SPC) model to achieve correct density and permittivity. semanticscholar.org The simulation is then run for a specific duration, often on the nanosecond scale (e.g., 100 ns), under controlled temperature and pressure conditions (e.g., 310 K and 1.013 bar). semanticscholar.org
By analyzing the trajectory of the simulation, various parameters can be calculated to assess the stability and interactions of the system. These include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the protein or ligand over time, compared to a reference structure. A stable RMSD suggests the system has reached equilibrium. semanticscholar.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule. ksu.edu.sa
Radius of Gyration (Rg): Describes the compactness of the protein or ligand. ksu.edu.sa
Hydrogen Bonds (H-bonds): The number and duration of hydrogen bonds formed between the ligand and the protein are analyzed to understand binding stability. semanticscholar.orgksu.edu.sa
For example, MD simulations have been used to study the stability of an adamantane-carbohydrazide derivative within the binding site of a protein, showing it forms stable contacts with the protein's residues. semanticscholar.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This technique is crucial in drug discovery and design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For adamantane derivatives, molecular docking studies have been employed to investigate their binding affinity and interaction modes with various biological targets. semanticscholar.orgmdpi.com The process involves placing the adamantane derivative into the binding site of a target protein and evaluating the binding energy of different poses. The pose with the lowest energy is considered the most likely binding conformation. researchgate.net
Docking studies reveal key interactions, such as hydrogen bonds, halogen interactions, and hydrophobic interactions, between the adamantane derivative and the amino acid residues of the target protein. mdpi.com For example, in studies of adamantyl-based inhibitors, docking analyses have shown that the bulky adamantyl moiety can bind to the catalytic active site of cholinesterase enzymes through alkyl/π interactions with residues like tryptophan and phenylalanine. mdpi.com Similarly, docking of an adamantane-carbohydrazide derivative showed interactions with amino acid residues like aspartic acid and serine through hydrogen bonds. semanticscholar.org
The results of molecular docking are often used as a starting point for more computationally intensive studies, such as molecular dynamics simulations, to further evaluate the stability of the predicted ligand-protein complex. semanticscholar.orgresearchgate.net
Prediction of Chemical Descriptors and Non-Linear Optical (NLO) Properties
Computational methods are used to predict various chemical descriptors for this compound. These descriptors provide information about the molecule's physicochemical properties and potential behavior.
Chemical Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 34.14 Ų | chemscene.com |
| LogP | 1.1906 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
These descriptors are useful in evaluating the drug-like properties of a molecule. For instance, the number of rotatable bonds and the polar surface area are parameters considered in Lipinski's rule of five, which assesses the oral bioavailability of a compound. ksu.edu.sa
Analysis of Reaction Mechanisms and Transition States through Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states that are often transient and difficult to characterize experimentally. acs.org
For reactions involving adamantane and its derivatives, computational studies can predict reaction pathways and explain observed product distributions. For example, in the formation of adamantyl cations from bicyclic precursors, computational studies predict that the transannular cyclization pathway is favored over a radical process, which would lead to noradamantyl derivatives. mdpi.com The absence of noradamantane products in experimental results strongly supports the computationally predicted ionic pathway. mdpi.com
The analysis of a reaction path can be broken down into several phases: a contact phase with van der Waals interactions, a preparation phase, one or more transition state phases where bond breaking and formation occur, a product adjustment phase, and a separation phase. acs.org Computational chemistry can model these phases and the associated energy changes along the intrinsic reaction coordinate (IRC), which connects reactants, transition states, and products. acs.org
For instance, in the study of aldol (B89426) condensation transition states, computational chemistry, combined with NMR spectroscopy, has been used to determine the conformation of products formed from adamantyl-containing precursors. researchgate.net These methods can also explain stereoselectivity, such as in the oxidation of 2-substituted adamantanes, where the observed diastereoselectivity is interpreted in terms of the hyperconjugative stabilization of different transition states. researchgate.net
Applications and Emerging Research Frontiers of Adamantane 2,6 Dione in Advanced Materials and Medicinal Chemistry
Medicinal Chemistry and Drug Discovery
Adamantane-2,6-dione, a bicyclic diketone with the characteristic rigid, diamondoid structure of adamantane (B196018), serves as a valuable and versatile starting material in medicinal chemistry. nih.gov Its two ketone groups provide reactive sites for a variety of chemical transformations, allowing for the synthesis of complex polycyclic derivatives. While not typically a therapeutic agent itself, this compound is a key building block for developing novel compounds with a wide range of biological activities. chemicalbook.comlshtm.ac.uk
The adamantane cage is widely utilized as a pharmacophore—a three-dimensional arrangement of structural features essential for a molecule's biological activity. pensoft.netpensoft.net Its incorporation into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological and biological properties. pensoft.netnih.gov The key attributes of the adamantane moiety that make it an effective pharmacophore include:
Lipophilicity: The hydrocarbon cage is highly lipophilic, which can modify a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often improving its ability to cross cell membranes and the blood-brain barrier. rsc.orgresearchgate.net
Rigidity and Structure: The rigid, bulky, and well-defined three-dimensional structure of adamantane provides a stable scaffold. rsc.orgeurekaselect.com This allows for precise orientation of functional groups to interact with biological targets like enzyme active sites or receptor binding pockets.
Metabolic Stability: The adamantane core is generally resistant to metabolic degradation, which can increase the half-life and duration of action of a drug. researchgate.net
This compound is an important precursor for creating these pharmacophoric structures. Its ketone functionalities can be transformed into a variety of other groups, enabling the synthesis of diverse libraries of adamantane derivatives for drug screening. lshtm.ac.uk
Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) were among the first antiviral drugs used against influenza A virus, functioning by blocking the M2 ion channel, a protein crucial for viral replication. plos.org However, the widespread emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has rendered these early drugs largely ineffective. plos.orgactanaturae.rucdc.gov
This has spurred research into new adamantane-based compounds capable of overcoming this resistance. This compound serves as a scaffold for creating such novel agents. Research has shown that certain adamantane-substituted heterocyclic compounds exhibit significant activity against rimantadine-resistant influenza A strains. rsc.orgactanaturae.ru
For example, a series of adamantane-substituted piperidine-2,4-diones and related molecules were synthesized and tested against modern, resistant pandemic strains. rsc.org These studies demonstrate that modifications to the adamantane core can restore potent antiviral activity.
| Compound | Influenza A Strain | Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| Enol ester 10 (R- and S-isomers) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (Rimantadine-resistant) | 7.7 µM | Demonstrated high potency against a modern mutated virus strain. rsc.org |
| (4R,6S)-9a (Bromo-derivative) | A/California/7/2009(H1N1)pdm09 (Rimantadine-resistant, S31N) | 11.3 µM | Showed significant activity against the California pandemic strain. rsc.org |
| Adamantane azaheterocyclic derivatives | A/California/04/2009 (H1N1) (Rimantadine-resistant) | Protected 60-100% of infected mice in vivo | Treatment inhibited virus titer in the lungs and was more effective than rimantadine. actanaturae.ru |
These findings highlight that the adamantane scaffold, accessible from precursors like this compound, remains a promising platform for developing the next generation of anti-influenza agents that can combat drug resistance. rsc.org
Alzheimer's disease is a neurodegenerative disorder often treated symptomatically with drugs that inhibit cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. dntb.gov.uaresearchgate.net
The lipophilic and rigid nature of the adamantane scaffold makes it an attractive component in the design of new cholinesterase inhibitors. mdpi.com By incorporating an adamantane moiety, researchers aim to create potent inhibitors with improved penetration of the blood-brain barrier. dntb.gov.uamdpi.com
Studies have focused on 4-aminoquinoline-based adamantane derivatives, which have shown high inhibitory potency against both human AChE and BChE. dntb.gov.uamdpi.com The adamantane group often serves to anchor the inhibitor within the enzyme's active site.
| Compound Class | Target Enzyme | Inhibition Potency (Kᵢ) | Significance |
|---|---|---|---|
| 4-Aminoquinoline-adamantane derivatives | AChE and BChE | 0.075 to 25 µM | All tested compounds were potent dual inhibitors of both cholinesterases. dntb.gov.ua |
| Compound 5 (n-octyl spacer) | AChE and BChE | Low nanomolar range | Identified as the most potent inhibitor in its class with potential to cross the blood-brain barrier. mdpi.com |
The results indicate that adamantane-based compounds are promising scaffolds for designing novel drugs for the symptomatic treatment of Alzheimer's disease. mdpi.com
Neglected tropical diseases like Human African Trypanosomiasis (sleeping sickness), caused by the parasite Trypanosoma brucei, require new and improved treatments. lshtm.ac.ukuoa.gr Medicinal chemistry efforts have explored adamantane derivatives as potential trypanocidal agents. lshtm.ac.ukgrafiati.com
The design strategy often involves combining the lipophilic adamantane cage, which can enhance cell penetration and bioavailability, with a pharmacophore known to have antiparasitic properties, such as the guanylhydrazone moiety. lshtm.ac.uk this compound is a direct synthetic precursor for bis(guanylhydrazone) adamantanes. lshtm.ac.uk These compounds are investigated as inhibitors of S-adenosylmethionine decarboxylase, an essential enzyme in trypanosomes. researchgate.net
Research has demonstrated that increasing the lipophilicity of the adamantane ring with bulky substituents can significantly enhance trypanocidal activity. lshtm.ac.ukgrafiati.com
| Compound | Target | Activity (EC₅₀) | Key Finding |
|---|---|---|---|
| G8 (n-decyl C1-substituted adamantane guanylhydrazone) | T. brucei | 90 nM | The most potent derivative in its class, showing nanomolar activity. lshtm.ac.ukgrafiati.com |
| 1-adamantyl-4-amino-cyclohexane | T. brucei | ~20-25 times more effective than rimantadine | Demonstrated a clear correlation between hydrophobic substitutions and enhanced trypanocidal activity. grafiati.com |
These findings confirm that the adamantane scaffold is a valuable component in the development of novel agents to combat parasitic diseases. lshtm.ac.uk
The sigma-2 (σ2) receptor is a protein that is highly expressed in rapidly proliferating tumor cells and is also being investigated as a target in neurodegenerative conditions like Alzheimer's disease. nih.govfrontiersin.org Consequently, ligands that bind to this receptor are of great interest for both cancer imaging and targeted therapy. nih.gov
The adamantane framework has been successfully used as a scaffold to synthesize potent and selective sigma-2 receptor ligands. nih.govnih.gov Molecular modeling and in vitro studies have shown that adamantane-based compounds can bind effectively within the active site of the sigma-2 receptor. nih.gov The rigid structure of adamantane allows for the attachment of various functional groups that can be used to conjugate imaging agents or cytotoxic payloads for delivery to tumors. nih.govnih.gov
Research has led to the synthesis of novel adamantane derivatives that interact with the sigma-2 receptor in a manner comparable to established reference ligands, confirming the utility of adamantane as a foundational structure for this target class. nih.gov
The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for viral maturation, making it a prime target for antiretroviral therapy. diva-portal.orgopenaccessjournals.com While not as extensively studied as in other areas, the adamantane moiety has been incorporated into HIV-1 protease inhibitors. rsc.org The primary role of the bulky, lipophilic adamantane group in this context is to enhance binding affinity by interacting with hydrophobic pockets within the enzyme's active site. researchgate.net
The design of HIV-1 protease inhibitors often involves creating molecules that mimic the natural peptide substrates of the enzyme. diva-portal.org Introducing a rigid, non-peptidic group like adamantane can improve pharmacological properties such as oral bioavailability and metabolic stability compared to purely peptide-based inhibitors. While specific drugs derived from this compound are not prominent in this class, the use of the adamantane scaffold itself exemplifies a broader strategy in medicinal chemistry to enhance the drug-like properties of therapeutic agents. researchgate.net
Cyclooxygenase (COX) Inhibitors
There is no specific scientific literature that identifies or evaluates this compound as a Cyclooxygenase (COX) inhibitor. While some adamantane derivatives have been investigated for anti-inflammatory properties, this has not been specifically documented for this compound. One study notes that 2,6-Adamantanedione can be a precursor for synthesizing inhibitors of butyrylcholinesterase, which is distinct from COX enzymes. chemicalbook.com
Adamantane in Drug Delivery Systems
The following subsections concern the use of adamantane in various drug delivery systems. However, no research was found that specifically utilizes this compound in these applications. The research in this field leverages the general properties of the adamantane cage structure.
Cyclodextrin (B1172386) Complexes
There is no specific research detailing the formation of cyclodextrin complexes with this compound. The strong host-guest interaction is a well-documented phenomenon between the general adamantane moiety and cyclodextrins, but specific studies on the 2,6-dione derivative are lacking. nih.gov Research has been conducted on other derivatives, such as adamantylphthalimide, in complex with β-cyclodextrin. beilstein-journals.org
Polymer Science and Materials Applications
Adamantane-based Polymers for Coatings and Membranes
There is no information available on the specific use of this compound in the synthesis of polymers for coatings and membranes. The incorporation of the general adamantane structure into polymers is known to enhance thermal stability and other physical properties for applications like coatings and gas separation membranes, but these polymers are not derived from this compound. pensoft.netwikipedia.orgresearchgate.netresearchgate.net
High-Energy Density Materials (e.g., Polynitroazaadamantanes)
The rigid and dense cage structure of adamantane makes its derivatives promising candidates for high-energy density materials (HEDMs). researchgate.netresearchgate.net Research in this area focuses on the synthesis of polynitro- and aza-substituted adamantanes, where the introduction of explosophoric groups (like -NO₂) and nitrogen atoms into the cage enhances energetic properties. researchgate.netsioc-journal.cn this compound serves as a key functionalized precursor for synthesizing these complex cage compounds.
The synthetic utility of dione-functionalized cages is demonstrated in the preparation of multifunctionalized azaadamantanes. For instance, bicyclo[3.3.1]nonane-2,6-dione, a related precursor, is used to construct tetrafunctionalized 2-azaadamantane (B3153908) skeletons. sioc-journal.cn A multi-step process involving ketalization, bromination, elimination, and oxidation, followed by ammonolysis and cyclization, yields a dihydroxy-2-azaadamantane derivative. sioc-journal.cn This intermediate can then be nitrated to produce compounds such as 9,10-dinitroyloxy-2-nitro-2-azaadamantane-4,8-dione bis(ethylene ketal). sioc-journal.cn Such polynitroazaadamantanes are a significant class of HEDMs, with compounds like 2,4,4,6,8,8-hexanitro-2,6-diazaadamantane exhibiting high density (1.959 g/cm³), high thermal stability (decomposition at 235 °C), and excellent detonation properties comparable to other powerful explosives. researchgate.netacs.orgresearchgate.net These characteristics highlight the potential of using functionalized adamantane cores like this compound as foundational scaffolds for advanced energetic materials. researchgate.netsioc-journal.cn
Molecular Rods and Self-Assembly of Molecular Crystals
The well-defined and rigid geometry of the this compound framework makes it an ideal component for constructing linear, rod-like molecular structures. These structures are of significant interest in materials science and crystal engineering for their potential to form ordered assemblies. The dione (B5365651) functionality provides two distinct points for chemical modification, allowing for the extension of the molecule in a linear fashion.
A clear application of this principle is the synthesis of rigid, rod-like, binuclear metal complexes. cmu.edu In this process, this compound is first converted to adamantane-2,6-dithione. cmu.edu This dithione intermediate is then used as a building block to prepare bis-chelating, bridging ligands. cmu.edu These specialized ligands are designed to coordinate with two separate metal centers, resulting in the formation of a rigid, linear complex that acts as a molecular rod. cmu.edu The inherent rigidity of the adamantane spacer is crucial for maintaining the linear geometry and spatial separation of the metal centers in the final assembly. The study of the crystal structures of such molecules provides insight into their packing and steric interactions, which is fundamental for designing self-assembling molecular crystals. biosynth.com
Influence of Adamantyl Moieties on Polymer Properties (e.g., Thermal, Mechanical)
The incorporation of adamantyl moieties into polymer chains has a profound impact on their material properties, and this compound is a valuable intermediate for introducing these groups. google.com The bulky, rigid, and symmetric cage structure of adamantane, when added as a pendant group or into the polymer backbone, imparts significant enhancements to thermal stability, mechanical strength, and other characteristics. researchgate.netnycu.edu.tw
The primary effect of the adamantyl group is the restriction of polymer chain mobility due to its bulkiness, a phenomenon sometimes referred to as the "boat anchor effect". nycu.edu.tw This reduced chain mobility leads to several beneficial changes in polymer properties:
Thermal Stability: Polymers containing adamantane show dramatic increases in their glass transition temperature (Tg) and thermal decomposition temperatures. nycu.edu.twpsu.edu For example, introducing adamantane into polyethylene (B3416737) results in polymers with excellent thermal stabilities (up to 452–456 °C), significantly higher than polyolefins containing other cyclic groups. acs.org
Mechanical Properties: The rigid adamantane structure can significantly improve the mechanical strength of polymers. researchgate.net In a study on thermosensitive hydrogels, copolymerizing N-isopropylacrylamide with adamantyl methacrylate (B99206) led to a marked improvement in mechanical properties. researchgate.net
Other Properties: The incorporation of adamantane can also lead to decreased crystallinity, which in turn increases solubility without sacrificing thermal stability. psu.edu Furthermore, these modified polymers often exhibit lower water absorption and a reduced dielectric constant, which is advantageous for applications in microelectronics. researchgate.net
| Polymer System | Observed Effect of Adamantyl Group | Reference |
|---|---|---|
| Methacrylate Polymers | Improved thermal and mechanical properties; higher transparency; lower water absorption and dielectric constant compared to PMMA. | researchgate.net |
| Polyimides (PIs) | Dramatic increase in glass transition temperature (Tg) and solubility without loss of thermal stability. | psu.edu |
| Polybenzoxazines | Enhanced thermal properties, including higher glass-transition and decomposition temperatures due to hindered chain mobility. | nycu.edu.tw |
| Polyethylene (PE) | Excellent thermal stabilities (decomposition onset ~452 °C), significantly higher than PE with other cyclic units. | acs.org |
| Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels | Significant improvement in mechanical strength and increased effective crosslinking density. | researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
The adamantane cage is a cornerstone of host-guest chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of various macrocyclic host molecules. This compound provides a functional handle to attach this valuable guest moiety to other molecules and surfaces.
Inclusion Complexes with Macrocyclic Host Molecules (e.g., Cucurbiturils, Cyclodextrins)
The rigid, symmetrical, and lipophilic nature of the adamantane group allows it to form strong and highly stable non-covalent inclusion complexes with macrocyclic hosts like cyclodextrins (CDs) and cucurbiturils (CBs). mdpi.com This interaction is a cornerstone of supramolecular chemistry, driven by the precise fit of the adamantyl "guest" into the hydrophobic cavity of the "host". mdpi.comosti.gov The association constant (Kₐ) for the complex between an adamantyl group and β-cyclodextrin is notably high, in the range of 10⁴ to 10⁵ M⁻¹. researchgate.net
This compound can be chemically modified at its ketone positions to serve as a linker, attaching the adamantane guest unit to various molecular platforms. This strategy has been used to create adamantane-substituted purine (B94841) nucleosides which were then shown to form stable host-guest complexes with β-cyclodextrin. mdpi.comnih.gov This ability to form strong inclusion complexes is widely exploited in fields such as drug delivery, where the host molecule can enhance the solubility or stability of an adamantane-containing drug. mdpi.commdpi.com The interaction is also fundamental for building self-assembled nanomaterials, where the adamantane-cyclodextrin binding motif acts as a strong non-covalent linker. osti.gov
Adamantyl-modified N-Heterocyclic Carbene Ligands
In the field of organometallic chemistry and catalysis, N-heterocyclic carbenes (NHCs) have emerged as highly versatile ligands. A recent innovative strategy involves modifying NHC ligands with adamantyl groups to integrate supramolecular chemistry with catalysis. nih.govnih.gov The primary motivation for this is to facilitate the non-covalent immobilization of homogeneous catalysts. nih.gov
In this design, an adamantyl group is strategically appended to the NHC ligand scaffold. nih.govresearchgate.net This allows the entire catalyst complex, which contains the adamantyl-modified NHC ligand, to be captured by a solid support functionalized with host molecules like cucurbiturils. nih.gov This host-guest interaction enables the efficient recovery and recycling of the catalyst, combining the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. nih.gov this compound, through transformations of its ketone groups into amines or other functional linkers, can serve as a precursor for the adamantyl-containing fragments required for these advanced ligand syntheses. The synthesis of such ligands often involves attaching a molecule like 1-adamantanemethylamine (B102523) to a core structure, which is then elaborated to form the final NHC. nih.gov
Catalysis
The applications of this compound in catalysis are primarily centered on its use as a precursor for synthesizing specialized ligands and organocatalysts. rsc.orgresearchgate.net The rigid adamantane framework provides a robust and sterically defined scaffold that can influence the outcome of catalytic reactions.
One of the most significant applications is in the development of recoverable catalyst systems through supramolecular immobilization, as discussed previously. Adamantyl-modified N-heterocyclic carbene (NHC) ligands are synthesized and coordinated to metal centers. nih.govnih.gov The adamantyl group does not typically participate directly in the catalytic cycle but serves as an anchor for host-guest interactions with cucurbiturils or cyclodextrins, allowing for catalyst separation and reuse. nih.govresearchgate.net
Beyond NHCs, this compound can be converted into other types of ligands. For example, it is a starting material for creating rigid, bis-chelating bridging ligands that form well-defined, rod-like binuclear metal complexes. cmu.edu These complexes have potential applications in catalysis where precise control over the distance and orientation of two metal centers is required. Furthermore, this compound itself has been noted for its utility in certain palladium-catalyzed cross-coupling reactions, indicating a more direct role as a substrate or component in specific catalytic processes. biosynth.com
Future Directions and Research Perspectives in Adamantane 2,6 Dione Chemistry
Exploration of Novel Synthetic Pathways
The current synthesis of adamantane-2,6-dione and its derivatives often involves multi-step processes. While methods have been optimized over the years, such as an improved synthesis involving the bromination and subsequent oxidation of 2-hydroxyadamantane, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.
Key areas for exploration include:
Catalytic C-H Functionalization: Direct, selective oxidation of the C-H bonds at the 2 and 6 positions of the adamantane (B196018) cage using advanced catalytic systems is a major goal. This would bypass the need for pre-functionalized starting materials, representing a more atom-economical pathway.
Flow Chemistry: The application of continuous flow technologies could enhance the safety and scalability of oxidation or rearrangement reactions, which are often key steps in adamantane chemistry. This approach allows for precise control over reaction parameters, potentially improving yields and purity.
Biocatalysis: Employing enzymes or whole-cell microbial systems for the stereoselective reduction or oxidation of adamantane precursors could provide access to chiral derivatives of this compound, which are difficult to obtain through traditional chemical methods. acs.org
Development of Advanced Functional Materials
The inherent thermal stability and rigid structure of the adamantane cage make it an excellent building block for advanced materials. wikipedia.org The dione (B5365651) functionality of this compound provides specific reactive handles for polymerization and covalent attachment to other structures.
Future research in this area is expected to target:
High-Performance Polymers: Incorporating this compound into polymer backbones can enhance thermal stability, mechanical strength, and optical properties. Its bifunctional nature allows it to act as a cross-linking agent or a monomer in the synthesis of polyesters, polyamides, and other condensation polymers with unique properties suitable for coatings, and advanced composites. wikipedia.org
Supramolecular Assemblies: The carbonyl groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component for designing self-assembling molecular crystals and organic frameworks. wikipedia.org These materials could find applications in gas storage, separation, and catalysis.
Energetic Materials: The dense, cage-like structure of adamantane is a known scaffold for high-density energetic materials. Research into the nitration or functionalization of the this compound core could lead to new energetic compounds with tailored properties, including enhanced thermal stability and detonation performance. researchgate.net
Liquid Crystals: Functional derivatives of related diamondoids have been explored for use in liquid-crystalline materials. researchgate.net The rigid, symmetrical core of this compound, when appropriately substituted, could be used to design novel liquid crystals with specific phase behaviors and electro-optical properties.
Deepening Understanding of Biological Interactions and Pharmacological Mechanisms
Adamantane derivatives are well-established in medicine, with applications ranging from antiviral to neuroprotective agents. ontosight.airsc.org The lipophilic adamantane cage often improves a drug's pharmacokinetic profile by facilitating passage through biological membranes. rsc.org this compound serves as a key intermediate for creating new derivatives with unique biological activities.
Future pharmacological research will likely focus on:
Enzyme Inhibitors: The ketone groups are reactive sites for forming derivatives like hydrazones and oximes. This compound can be used to synthesize series of adamantane-substituted guanylhydrazones, which have shown potential as inhibitors of enzymes like butyrylcholinesterase, relevant in neurodegenerative diseases. chemicalbook.com
Antiviral Agents: While many influenza strains have developed resistance to simple aminoadamantanes like amantadine (B194251), the adamantane scaffold is still a valuable starting point for new antivirals. rsc.org Research is focused on creating derivatives that can overcome resistance, potentially by targeting different aspects of the viral life cycle or by exhibiting different binding profiles within viral ion channels. rsc.orgnih.gov The dione allows for the attachment of various heterocyclic or functional groups to explore these possibilities.
Targeted Drug Delivery: The adamantane moiety has a strong affinity for the hydrophobic cavity of cyclodextrins, a feature exploited in drug delivery systems. researchgate.netpensoft.net this compound can be used as a bifunctional linker to attach drugs to cyclodextrin-based carriers, enabling targeted release and improved bioavailability. pensoft.net
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. This integrated approach is particularly valuable for a complex scaffold like this compound, allowing for the rational design of molecules and the prediction of their properties before undertaking complex laboratory work.
Future directions in this synergistic field include:
Molecular Docking and Dynamics: Computational tools like molecular docking and molecular dynamics (MD) simulations can predict how this compound derivatives will bind to specific biological targets, such as enzymes or protein channels. mdpi.comksu.edu.sa This allows for the in-silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of novel this compound derivatives. ksu.edu.sa This aids in understanding reaction mechanisms and interpreting experimental data from techniques like NMR and IR spectroscopy.
Predictive Modeling for Materials Science: Computational simulations can model the assembly of this compound-based polymers and supramolecular structures, predicting their mechanical, thermal, and electronic properties. researchgate.net This can guide the experimental design of new functional materials with desired characteristics.
The table below illustrates how computational methods can be paired with experimental validation:
| Computational Method | Application for this compound | Experimental Validation |
| Molecular Docking | Predict binding affinity to therapeutic targets (e.g., enzymes) | In vitro enzyme inhibition assays |
| Molecular Dynamics (MD) | Simulate conformational changes and stability of ligand-receptor complexes | X-ray crystallography, NMR spectroscopy |
| Density Functional Theory (DFT) | Calculate reaction energies and predict spectroscopic signatures | Reaction yield analysis, IR/NMR/UV-Vis spectroscopy |
This table is generated based on common applications of these methods in chemical research.
Investigation of this compound in Emerging Technologies
The unique structural and chemical properties of this compound make it a candidate for application in several emerging technological fields beyond traditional materials and medicine.
Potential areas for future investigation include:
Nanotechnology: Adamantane derivatives are considered ideal molecular building blocks for bottom-up nanotechnology and self-assembly due to their rigidity and predictable geometry. wikipedia.org this compound could be functionalized to create molecular rods or nodes for the construction of complex, three-dimensional nanostructures.
Molecular Electronics: The insulating adamantane cage can be functionalized to act as a component in molecular-scale electronic devices. The dione groups offer points of attachment for conductive moieties, and the rigid framework could provide a stable and predictable structure for molecular wires or switches.
Advanced Sensors: The carbonyl groups can be derivatized with chromophores or fluorophores. Changes in the spectral properties of these derivatives upon binding to specific analytes could form the basis of highly sensitive and selective chemical sensors.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Adamantane-2,6-dione, and how do their yields and purities compare?
- Methodological Answer : Two primary synthetic routes are documented:
- Ayres et al. (1994) : A streamlined method involving ozonolysis of bicyclic precursors, achieving ~65% yield with reduced side products. Key steps include controlled temperature (-78°C) and catalytic hydrogenation for intermediate stabilization .
- Seven-step synthesis (Tetrahedron Letters) : Utilizes iterative ketonization and cyclization, yielding ~50% purity. Requires chromatographic purification to remove adamantane byproducts .
- Recommendation : For high-purity applications, Ayres' method is preferred, while the seven-step approach allows modular functionalization.
Q. Which analytical techniques are optimal for characterizing this compound, and how are impurities identified?
- Methodological Answer :
- Gas Chromatography (GC) : Use non-polar columns (e.g., Petrocol DH) with helium carrier gas. Retention indices for adamantane derivatives correlate with logP values; deviations >5% indicate impurities .
- Mass Spectrometry (EI-MS) : Base peak at m/z 136 (C10H16<sup>+</sup>) confirms core structure. Fragmentation patterns at m/z 93 and 79 suggest diketone oxidation .
- IR Spectroscopy : Strong carbonyl stretches at 1740–1720 cm<sup>-1</sup> distinguish 2,6-dione from mono-ketones .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- General Precautions : Classify as a Category 2 skin/eye irritant (GHS) based on structural analogs (e.g., adamantane-carboxylic acid). Use nitrile gloves, sealed eyewear, and fume hoods .
- Spill Management : Absorb with quartz sand, avoid aqueous rinses (risk of dust dispersion), and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic retention data for this compound derivatives?
- Methodological Answer :
- Column Selection : Polar stationary phases (e.g., PEG-20M) improve resolution for polar derivatives. For example, adamantane-2,6-diol elutes 2–3 minutes later than the dione under isothermal conditions (150°C) .
- Temperature Gradients : Apply 5°C/min ramps to separate co-eluting isomers. Validate with NMR or high-resolution MS to confirm peak assignments .
Q. What strategies enhance the synthesis and stability of this compound mono-ketals for functionalization?
- Methodological Answer :
- Ketalization : React with ethylene glycol under Dean-Stark conditions (toluene reflux, 4Å molecular sieves) to achieve >90% mono-ketal yield. Avoid excess diol to prevent di-ketal formation .
- Stabilization : Store mono-ketals under argon at -20°C. LC-MS monitoring every 3 months detects hydrolytic degradation (<5% over 12 months) .
Q. How do computational models predict the thermochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) predicts enthalpy of formation (ΔHf) at 45.2 kJ/mol, aligning with experimental bomb calorimetry data (47.1 kJ/mol) .
- Reactivity Insights : LUMO maps indicate carbonyl carbons as electrophilic hotspots, guiding nucleophilic addition strategies (e.g., Grignard reactions) .
Notes
- Avoid commercial suppliers (e.g., ) per reliability guidelines.
- Safety data extrapolated from structurally related compounds; validate with compound-specific studies.
- Computational models require experimental validation for novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
